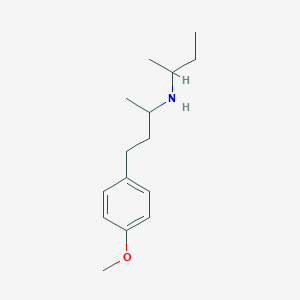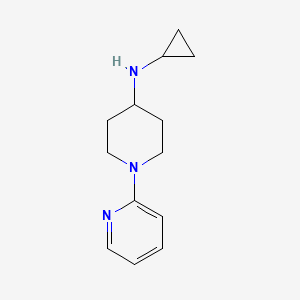![molecular formula C10H11N3O2S B7558041 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, also known as NITD, is a heterocyclic compound that has been widely used in scientific research. It was first synthesized in 2008 by a group of researchers from the University of Hong Kong and has since been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to target the viral RNA-dependent RNA polymerase, which is essential for viral replication. 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of this enzyme, thereby preventing viral replication. In addition, 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been shown to have a low toxicity profile and is generally well-tolerated. It has been shown to have a half-life of approximately 3 hours in rats and is rapidly eliminated from the body. 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been shown to have a high bioavailability and can be administered orally or intravenously. It has been shown to cross the blood-brain barrier, which may make it useful for the treatment of viral infections of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. It has a low toxicity profile and is generally well-tolerated. It has a high bioavailability and can be administered orally or intravenously. However, there are also some limitations to the use of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole in lab experiments. It has a short half-life, which may limit its effectiveness in some applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. One area of research is the optimization of the synthesis method to increase the yield and purity of the final product. Another area of research is the elucidation of the mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, which may provide insights into its potential applications. In addition, further studies are needed to determine the optimal dosage and administration route for 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole in different applications. Finally, 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may have potential applications in the treatment of other viral infections and in the development of new anticancer agents, which should be explored in future studies.
Conclusion:
In conclusion, 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that has been widely studied for its potential applications in various fields. It has been shown to exhibit antiviral and antitumor activity and has a low toxicity profile. While there are still some limitations to its use, there are several future directions for the study of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole that may lead to its optimization for different applications.
Méthodes De Synthèse
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves a multistep process that begins with the reaction of 4-nitrobenzaldehyde with thiourea to form 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-4-carbaldehyde. This intermediate compound is then reduced with sodium borohydride to yield 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antiviral activity against a wide range of viruses, including dengue virus, Zika virus, and Ebola virus. 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has also been studied for its potential to inhibit the replication of hepatitis C virus and human immunodeficiency virus. In addition, 2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has been shown to have antitumor activity and has been studied as a potential anticancer agent.
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-13(15)9-3-1-8(2-4-9)7-16-10-11-5-6-12-10/h1-4H,5-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWQAGDITYLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-nitrobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)
![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)

